Mesembrine

Descripción

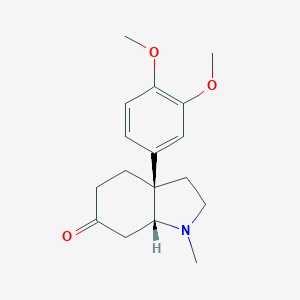

Structure

3D Structure

Propiedades

IUPAC Name |

(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIQPJTGIHDGO-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]2([C@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152968 | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6023-73-0, 468-53-1 | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6023-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesembrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESEMBRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5X28MLQ1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Botanical Sourcing and Chemotaxonomic Analysis of Mesembrine Containing Genera

Primary Botanical Sources within the Genus Sceletium

The primary botanical sources of mesembrine are succulent plants belonging to the genus Sceletium, a member of the Aizoaceae family. nih.gov This genus is indigenous to South Africa and has a long history of traditional use by the San and Khoikhoi peoples. nih.govbioresscientia.com The name Sceletium is derived from the Latin word sceletus, meaning skeleton, which refers to the prominent leaf vein structure that remains after the leaves have dried. nih.govsanbi.org While the genus comprises approximately eight species, Sceletium tortuosum is the most well-known and studied source of mesembrine alkaloids. nih.govsanbi.org

Sceletium tortuosum is a perennial succulent herb that grows in a prostrate or scrambling manner. sanbi.org Its leaves are a key identifier, characterized by their incurved tips and conspicuous water cells on the surface. sanbi.org The plant produces flowers that can be white, pale yellow, pale salmon, or pale pink. sanbi.org

The geographic distribution of Sceletium tortuosum is concentrated in South Africa, ranging from Namaqualand in the Northern Cape, through the Western Cape to Montagu, and extending to Aberdeen in the Eastern Cape. nih.govsanbi.orgsanbi.org It typically thrives in arid and semi-arid regions, often found growing in quartz patches and under the partial shade of shrubs. nih.govsanbi.org The genus Sceletium as a whole is native to the southwestern parts of South Africa. nih.gov Other species within the genus include S. expansum, S. strictum, S. emarcidum, S. exalatum, and S. rigidum. scielo.org.zaresearchgate.net

The primary psychoactive constituents of Sceletium species are a group of compounds known as mesembrine-type alkaloids. nih.govnih.gov Sceletium tortuosum contains a total alkaloid content of approximately 1–1.5%. sanbi.orgwikipedia.org The dominant and most clinically significant of these alkaloids are mesembrine, mesembrenone (B1676307), mesembranol (B1196526), and ∆⁷-mesembrenone. scielo.org.zanih.govsceletium.com These compounds are considered the major chemotaxonomic markers for the plant. researchgate.net Mesembrine is often the most abundant alkaloid in S. tortuosum. sanbi.orgnih.gov Research has shown that S. tortuosum and S. expansum both contain mesembrine, mesembrenone, mesembranol, and epimesembranol. scielo.org.zaresearchgate.netscielo.org.za

Table 1: Major Mesembrine-Type Alkaloids in Sceletium Species

| Alkaloid | Found in S. tortuosum | Found in S. expansum | Found in S. strictum |

|---|---|---|---|

| Mesembrine | Yes | Yes | Yes |

| Mesembrenone | Yes | Yes | Yes |

| Mesembranol | Yes | Yes | No |

| Epimesembranol | Yes | Yes (low conc.) | No |

Data compiled from multiple scientific reports. scielo.org.zaresearchgate.netsceletium.comscielo.org.za

Beyond the major alkaloids, over 25 different alkaloids have been identified within the Sceletium genus, belonging to four main structural classes: mesembrine-type, joubertiamine-type, Sceletium A4-type, and tortuosamine-type. wikipedia.org Minor alkaloids identified in S. tortuosum include tortuosamine and 4'-O-demethylmesembrenol. sanbi.org Epimesembranol is also present, though sometimes in low concentrations. scielo.org.zaresearchgate.netscielo.org.za Other minor constituents that have been identified in the genus include 4'-O-demethylmesembrenone, O-methyljoubertiamine, and N-demethylmesembrenol. scielo.org.zaresearchgate.netscielo.org.za There is growing interest in the pharmacological potential of these minor alkaloids, though research in this area is still limited. frontiersin.org

Chemotaxonomic Differentiation and Relationships Among Sceletium Species

Chemotaxonomy, the classification of plants based on their chemical constituents, reveals significant differences within the Sceletium genus. A primary method of differentiation is based on the leaf venation pattern, which divides species into two main groups: the 'tortuosum' type and the 'emarcidum' type. scielo.org.zaresearchgate.net

The 'tortuosum' type, which includes S. tortuosum, S. expansum, and S. strictum, is characterized by the presence of mesembrine and its related alkaloids. scielo.org.zaresearchgate.netscielo.org.za In contrast, the 'emarcidum' type, consisting of species like S. emarcidum, S. exalatum, and S. rigidum, is notable for the complete absence of mesembrine. scielo.org.zaresearchgate.netscielo.org.za This distinct chemical difference is a clear chemotaxonomic marker. For instance, while S. tortuosum is rich in mesembrine, analysis of 'emarcidum'-type specimens showed no detectable levels of this major alkaloid. scielo.org.za

Further differentiation is possible by examining the specific alkaloid profiles. S. strictum, for example, contains mesembrenone and mesembrine, but also 4'-O-demethylmesembrenone or 4'-O-demethylmesembrenol, distinguishing it from S. tortuosum. scielo.org.zaresearchgate.netscielo.org.za Some minor alkaloids have been detected in the 'emarcidum' group; for example, S. exalatum was found to contain compounds corresponding to either 4'-O-demethylmesembrenone or O-methyljoubertiamine. scielo.org.zaresearchgate.netscielo.org.za These findings underscore the importance of correct species identification for ensuring the quality and consistency of products derived from Sceletium. scielo.org.zaresearchgate.net Modern metabolomics approaches are also being employed to further refine these chemotaxonomic relationships and identify species-specific chemical markers. nih.gov

Biotransformation of Alkaloid Profiles in Botanical Materials

Traditional preparation of Sceletium often involves a fermentation process, where the plant material is crushed and left in a sealed container for a period of time. sanbi.org This practice, used for centuries by the KhoiSan, is known to alter the plant's chemical composition and is claimed to increase its psychoactive potency. coms.eventsresearchgate.netcabidigitallibrary.org

Scientific analysis has confirmed that fermentation significantly transforms the alkaloid profile of the botanical material. sanbi.orgcoms.events Multiple studies using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) have shown that the fermentation process leads to a substantial increase in the concentration of mesembrine. coms.eventsresearchgate.netcabidigitallibrary.org Concurrently, there is a corresponding decrease in the concentration of mesembrenone. coms.eventsresearchgate.netcabidigitallibrary.org For example, one study observed that mesembrine content increased from undetectable levels (or up to 1.6 μg/mL) before fermentation to between 7.40 and 20.8 μg/mL after fermentation. coms.eventscabidigitallibrary.org In the same samples, mesembrenone content decreased from a range of 8.00–33.0 μg/mL to 1.30–32.7 μg/mL. coms.eventscabidigitallibrary.org

The total alkaloid content has also been found to increase as a result of fermentation. coms.eventsresearchgate.netcabidigitallibrary.org The biotransformation is believed to involve the reduction of the double bond in the mesembrenone ring to form mesembrine. researchgate.net Interestingly, research has shown that simply crushing and drying the plant material at elevated temperatures can produce an alkaloid profile similar to that of fermented material. sanbi.orgsceletium.com This suggests that enzymatic processes, initiated by crushing the plant tissue, play a key role in these chemical conversions. sanbi.org

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| Mesembrine |

| Mesembrenone |

| Mesembranol |

| Epimesembranol |

| ∆⁷-Mesembrenone |

| 4'-O-Demethylmesembrenol |

| Tortuosamine |

| Sceletium A4 |

| Joubertiamine |

| 4'-O-Demethylmesembrenone |

| O-Methyljoubertiamine |

Biosynthesis and Metabolic Pathways of Mesembrine Alkaloids

Proposed Biosynthetic Precursors and Intermediates of Mesembrine

Early investigations into mesembrine biosynthesis, notably by Jeffs et al. in the 1970s, proposed that the perhydroindole moiety of mesembrine originates from the amino acid tyrosine, while the aromatic portion is derived from phenylalanine. nih.govbiorxiv.orgbiorxiv.orgacslab.comacs.org Phenylalanine is understood to contribute to the formation of cinnamic acid derivatives, which serve as intermediates in the pathway. nih.govbiorxiv.orgbiorxiv.org Subsequent stages of the biosynthesis are thought to involve compounds such as sceletenone, mesembrenone (B1676307), and 4'-O-demethylmesembrenone. nih.govbiorxiv.orgbiorxiv.orgrsc.org It is noteworthy that, unlike many Amaryllidaceae alkaloids, norbelladine (B1215549) is not considered a key intermediate in the distinct biosynthetic pathway of mesembrine alkaloids. mdpi.comnih.gov

A summary of proposed precursors and intermediates is presented in the table below:

| Compound Name | Role in Biosynthesis | Source Amino Acid (if applicable) |

| Tyrosine | Biosynthetic Precursor | - |

| Phenylalanine | Biosynthetic Precursor | - |

| Cinnamic Acid Derivatives | Intermediate | Phenylalanine |

| Sceletenone | Intermediate | - |

| Mesembrenone | Intermediate | - |

| 4'-O-demethylmesembrenone | Intermediate | - |

Enzymatic Transformations and Putative Key Regulatory Steps in Mesembrine Biosynthesis

The specific enzymes catalyzing the transformations within the mesembrine biosynthetic pathway remain largely uncharacterized. nih.govfrontiersin.orgbiorxiv.orgbiorxiv.org Research from the 1970s laid the groundwork for understanding the pathway, but a comprehensive revision detailing the enzymatic steps and genetic regulatory mechanisms has not yet been published. nih.govfrontiersin.orgbiorxiv.orgbiorxiv.org This area represents a crucial avenue for future research to precisely identify the biochemical changes and the enzymes that control mesembrine metabolism. nih.govbiorxiv.orgbiorxiv.org Interestingly, environmental factors such as high elevation have been observed to activate the biosynthetic pathway, leading to an increased accumulation of mesembrine. botany.one The elucidation of these regulatory steps is vital for a complete understanding of alkaloid production. nih.govbiorxiv.orgbiorxiv.org

Mechanistic Investigations of Biosynthetic Reactions

Mechanistic studies have employed radiolabeled tracer experiments to unravel the sequence of reactions in the late stages of mesembrine biosynthesis. rsc.org For instance, experiments utilizing radiolabeled sceletenone, 4'-O-demethylmesembrenone, and mesembrenones in Sceletium strictum have provided insights into their roles as precursors to mesembrine and mesembrenol (B12402132). rsc.org Furthermore, evidence suggests that the incorporation of phenylalanine into mesembrine alkaloids may proceed via the intermediacy of a bis-spirodienone. rsc.org These mechanistic investigations are often intertwined with efforts in synthetic organic chemistry, aiming to understand and replicate the complex transformations required to construct the unique structural features of mesembrine, particularly its benzylic quaternary stereogenic center. researchgate.netresearchgate.netacs.org

Systems Biology and Multi-Omics Approaches for Elucidating Alkaloid Metabolic Networks

The application of systems biology and multi-omics approaches, including genomics and metabolomics, is increasingly recognized as a powerful tool for characterizing medicinal plant species and dissecting the underlying regulatory mechanisms of secondary metabolite biosynthesis. botany.one These integrated approaches are anticipated to significantly contribute to the comprehensive characterization of pathway interactions and to a deeper understanding of the complex metabolic networks that govern alkaloid biosynthesis in Sceletium tortuosum and its related species. nih.govbiorxiv.orgbiorxiv.org Metabolomic profiling combined with molecular networking has already proven effective in discerning chemical patterns within and between plant populations, enabling the observation of mesembrine alkaloid isomers and coeluting metabolites. nih.gov However, the current lack of comprehensive genetic resources for Sceletium species presents a challenge in fully understanding the genetic and biochemical controls influencing mesembrine alkaloid production. biorxiv.org

Preclinical Metabolic Fate and Biotransformation Pathways of Mesembrine

Preclinical studies have demonstrated that mesembrine undergoes extensive metabolism in animal models, such as rats. d-nb.info The primary metabolic pathway involves a combination of demethylation and the reduction of the keto function. d-nb.info Phenolic metabolites resulting from these transformations are subsequently excreted, partly as glucuronides or sulfates. d-nb.infoscispace.com Investigations using human liver preparations have confirmed the formation of various phase I metabolites, including O- and N-demethyl-dihydro, hydroxy, and bis-demethyl-dihydro derivatives. d-nb.infoscispace.com Specific cytochrome P450 (CYP) enzymes, namely CYP1A2, CYP2B6, CYP2C19, and CYP2D6, have been identified as catalysts for the demethylation of mesembrine. d-nb.info

An important aspect of mesembrine's biotransformation relates to the traditional preparation of Sceletium tortuosum. Fermentation of the plant material has been shown to alter the alkaloid profile, specifically transforming mesembrine into mesembrenone. biorxiv.orgcore.ac.ukresearchgate.net Furthermore, in vitro permeation studies have revealed that mesembrine alkaloids can permeate across intestinal, buccal, and sublingual mucosal tissues. nih.gov Notably, mesembrine itself exhibited higher intestinal permeability compared to the highly permeable reference compound caffeine, suggesting significant oral bioavailability. nih.gov

Pharmacological Mechanisms of Action of Mesembrine and Its Analogues Preclinical Focus

Serotonin (B10506) Transporter (SERT) Inhibition by Mesembrine and Derivatives

Mesembrine and its structural analogues, such as mesembrenone (B1676307) and mesembrenol (B12402132), have been extensively studied for their inhibitory effects on the serotonin transporter (SERT). This mechanism is central to the action of many established antidepressant medications.

Mesembrine stands out as a highly potent inhibitor of the serotonin transporter (SERT), demonstrating a binding affinity (Ki) of 1.4 nM mims.comfishersci.cafishersci.cauni.lufishersci.caguidetopharmacology.orgnih.govprobes-drugs.orgguidetomalariapharmacology.orgnih.gov. This robust affinity positions mesembrine as a more potent SERT inhibitor than established pharmacological agents like fluoxetine (B1211875) (Prozac) guidetopharmacology.orgprobes-drugs.orgnih.govmassbank.eu.

While mesembrine exhibits strong SERT inhibition, its derivative mesembrenone also acts as a SERT inhibitor, albeit with a lower potency (Ki = 27 nM) fishersci.ca. Mesembrenol has been reported to be significantly less potent than mesembrine, approximately 87 times weaker in its SERT inhibitory action nih.gov. Studies indicate that mesembrine selectively binds to the SERT over a range of other receptors, suggesting a degree of specificity in its action fishersci.canih.gov.

| Compound | Target | Ki (nM) | IC50 (µg/ml) | Reference |

|---|---|---|---|---|

| Mesembrine | SERT | 1.4 | 4.3 | mims.comfishersci.cafishersci.cauni.lufishersci.caguidetopharmacology.orgnih.govprobes-drugs.orgguidetomalariapharmacology.orgnih.gov |

| Mesembrenone | SERT | 27 | <1 µM | fishersci.ca |

In preclinical comparative analyses, the SERT inhibitory effects of mesembrine have been observed to be comparable to those of conventional antidepressants such as citalopram (B1669093) and fluoxetine guidetopharmacology.org. Furthermore, a high-mesembrine Sceletium extract, known as Trimesemine™, demonstrated effects similar to citalopram by reducing serotonin reuptake and promoting its release in preclinical models. Synthetic formulations of (-)-mesembrine have confirmed its inhibitory activity on the serotonin transporter, with only limited inhibition of norepinephrine (B1679862) and dopamine (B1211576) uptake occurring at very high concentrations. This suggests a preferential action on the serotonin system fishersci.no.

Phosphodiesterase 4 (PDE4) Enzyme Inhibition by Mesembrine

Beyond its role as a SERT inhibitor, mesembrine also exhibits inhibitory activity against the phosphodiesterase 4 (PDE4) enzyme, a mechanism implicated in various physiological and cognitive functions.

Mesembrine functions as an inhibitor of phosphodiesterase 4 (PDE4), though it is generally considered a weak inhibitor of this enzyme fishersci.caguidetopharmacology.orgprobes-drugs.orgnih.gov. Reported inhibitory concentrations (IC50) for mesembrine against PDE4 or its subtype PDE4B range from 29 µM to 7.8 µM fishersci.nouni.lu.

In contrast, mesembrenone, another alkaloid found in Sceletium tortuosum, exhibits significantly greater potency as a PDE4 inhibitor than mesembrine fishersci.caguidetopharmacology.orgmassbank.eu. The IC50 for mesembrenone against PDE4 is reported to be less than 1 µM, specifically around 470 nM fishersci.ca. Comparative studies indicate that mesembrenone is approximately 17 times more potent than mesembrine and 34 times more active than mesembrenol in inhibiting PDE4 guidetopharmacology.orgmassbank.eu.

A standardized extract of Sceletium tortuosum, Zembrin®, has been shown to selectively inhibit PDE4 with an IC50 of 8.5 µg/ml, suggesting that the combined alkaloid profile contributes to this effect fishersci.ca. The PDE4 enzyme family comprises four isoforms (PDE4a, PDE4b, PDE4c, and PDE4d), with PDE4a, PDE4b, and PDE4d being predominantly expressed in the brain. Research suggests that cognitive effects mediated by PDE4 inhibition are likely selectively influenced by the long isoform of PDE-4D3.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Mesembrine | PDE4 | 29 or 7.8 | fishersci.nouni.lu |

| Mesembrenone | PDE4 | <1 (0.47) | fishersci.ca |

The primary function of PDE4 enzymes is to hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) into inactive adenosine monophosphate (AMP). Therefore, the inhibition of PDE4 by compounds like mesembrine leads to an increase in intracellular cAMP levels probes-drugs.org. Elevated cAMP levels are believed to contribute to the antidepressant and anxiolytic effects observed with PDE4 inhibitors fishersci.noprobes-drugs.org.

The PDE4-cAMP signaling pathway plays a crucial role in neurodevelopment and neuro-inflammation. Furthermore, the interaction between the PDE4/cAMP/CREB cascade and serotonin signaling is thought to synergistically mediate cognitive effects. Notably, while selective serotonin reuptake inhibitors (SSRIs) are known to upregulate cAMP, mesembrine appears to exert a similar or even faster effect on cAMP upregulation, suggesting a potential synergistic or complementary mechanism of action fishersci.no.

Modulation of Neurotransmitter Systems Beyond Serotonin

While mesembrine's primary mechanisms involve SERT and PDE4 inhibition, preclinical studies have also explored its potential interactions with other neurotransmitter systems. Synthetic (-)-mesembrine has demonstrated limited inhibitory activity on norepinephrine and dopamine uptake, but only at very high concentrations, indicating a less pronounced effect on these systems compared to serotonin reuptake fishersci.no.

Beyond isolated mesembrine, extracts of Sceletium tortuosum have been reported to possess broader monoamine releasing properties, potentially by increasing the expression of the vesicular monoamine transporter 2 (VMAT-2) guidetopharmacology.org. Additionally, these extracts may act as mild inhibitors of monoamine oxidase A (MAO-A) guidetopharmacology.org. Some Sceletium extracts have also shown activity on cannabinoid receptor 1 (CB-1) binding and acetylcholinesterase inhibition mims.com. However, it is important to note that mesembrine itself did not exhibit acetylcholinesterase inhibitory activity, suggesting that other alkaloids within the extract may be responsible for this effect nih.gov. A key finding indicates that high-mesembrine Sceletium extract functions as a monoamine releasing agent, rather than solely a selective serotonin reuptake inhibitor, pointing to a more complex pharmacological profile guidetopharmacology.orgnih.gov.

Evidence for Monoamine Releasing Agent Properties

Mesembrine is recognized as a potent serotonin reuptake inhibitor (SRI), exhibiting a high affinity for the serotonin transporter (SERT) with a reported inhibition constant (K_i) of 1.4 nM for isolated pure mesembrine. who.intresearchgate.net This property is central to its potential in modulating mood and anxiety. who.intomicsonline.orgresearchgate.netresearchgate.netbiorxiv.orgdrugs.com Beyond reuptake inhibition, some studies indicate that high-mesembrine extracts of Sceletium tortuosum, such as Trimesemine™, may function as monoamine releasing agents (MRAs). This mechanism involves an upregulation of the vesicular monoamine transporter-2 (VMAT-2), leading to an increased release of monoamines. It has been suggested that this monoamine-releasing activity might be a primary pharmacological effect, with serotonin reuptake inhibition acting as a secondary mechanism. While mesembrine primarily affects serotonin reuptake, synthetic formulations of (-)-mesembrine have demonstrated limited inhibition of norepinephrine and dopamine uptake, and only at very high concentrations. researchgate.net Another significant alkaloid found alongside mesembrine, mesembrenone, also exhibits serotonin reuptake inhibitory activity, with a K_i of 27 nM.

Exploration of Other Preclinical Receptor and Enzyme Interactions

Beyond monoamine reuptake and glutamatergic modulation, Mesembrine and its analogues engage in other preclinical receptor and enzyme interactions:

Phosphodiesterase 4 (PDE4) Inhibition: Mesembrine acts as a weak inhibitor of phosphodiesterase 4 (PDE4), with a K_i of 7,800 nM (or an IC50 of 7.8 µg/mL). who.intresearchgate.netresearchgate.net Mesembrenone, however, demonstrates more potent PDE4 inhibitory activity, with a K_i of 470 nM (or an IC50 of 0.47 µg/mL). researchgate.net Mesembrenol has also been found to inhibit PDE4B with an IC50 of 16 µg/mL. researchgate.net Inhibition of PDE4 affects intracellular cyclic AMP (cAMP) levels, a mechanism that contributes to antidepressant activity. researchgate.net

Acetylcholinesterase (AChE) Inhibition: While some Sceletium tortuosum extracts have shown mild inhibition of acetylcholinesterase, Mesembrine itself has not demonstrated significant direct inhibition of this enzyme. Other alkaloids present in the extract are believed to be responsible for this observed activity.

Monoamine Oxidase A (MAO-A) Inhibition: Extracts of Sceletium tortuosum have been reported to exhibit mild inhibitory effects on monoamine oxidase A (MAO-A).

Other Receptor Interactions: Preclinical data suggest that high concentrations of Sceletium-type alkaloids can reduce radioligand binding to mu- and delta-opioid receptors. Furthermore, activity has been observed at endogenous cannabinoid receptors (specifically CB1) and cholecystokinin-1 receptors, though it is noted that compounds other than the primary alkaloids might contribute to cannabinoid receptor activity. researchgate.net A mesembrine-rich extract has also been shown to modulate the production of glucocorticoid, mineralocorticoid, and androgen hormones. researchgate.net

Synergistic Pharmacological Activities of Mesembrine Alkaloid Combinations

A notable synergistic potential lies in the combination of serotonin reuptake inhibition and PDE4 inhibition, as demonstrated by Sceletium tortuosum extracts. This dual mechanism is hypothesized to offer greater therapeutic value and broader utility in central nervous system disorders compared to either property in isolation. researchgate.net Preclinical studies using zebrafish models have provided evidence supporting this synergy. While Mesembrine alone significantly contributed to anxiolytic-like effects in these models, no single isolated alkaloid could fully account for the antidepressant-like activity observed with higher concentrations of the whole extract. This finding suggests that the antidepressant effects may arise from synergistic interactions among the various alkaloids or other components within the plant extract. It is also important to note that the fermentation process of Sceletium tortuosum can alter its alkaloid profile, for instance, by transforming Mesembrine into Mesembrenone, further complicating the precise understanding of individual versus combined effects. researchgate.net

Preclinical in Vitro Investigations of Mesembrine

Cellular Models for Serotonergic Activity Assessment

Cellular models have proven instrumental in understanding Mesembrine's interaction with the serotonergic system. Research utilizing human astrocytes and mouse hippocampal neurons has provided insights into its modulatory effects on key neurotransmitter transporters. Specifically, a high-mesembrine Sceletium extract (Trimesemine™) was investigated for its impact on monoamine release and serotonin (B10506) reuptake in these cellular systems citeab.comfishersci.ca.

Findings from these studies indicate that treatment with the high-mesembrine Sceletium extract led to a downregulation of serotonin transporter (SERT) expression, a result consistent with the effects observed with the antidepressant citalopram (B1669093) citeab.comfishersci.ca. Furthermore, the vesicular monoamine transporter-2 (VMAT-2), crucial for packaging neurotransmitters into vesicles, was significantly upregulated in response to the Sceletium extract treatment citeab.comfishersci.ca. These effects suggest that Mesembrine alkaloids can influence the expression of proteins critical for serotonin transport and storage within both neuronal and glial cells. Importantly, cell viability was not adversely affected by the Sceletium treatment in these investigations citeab.comfishersci.ca.

Table 1: Effects of High-Mesembrine Sceletium Extract on Serotonin Transporters in Cellular Models

| Cellular Model | Treatment | Observed Effect on SERT Expression | Observed Effect on VMAT-2 Expression | Reference |

| Human Astrocytes | High-Mesembrine Sceletium Extract | Downregulation (similar to Citalopram) | Upregulation | citeab.comfishersci.ca |

| Mouse Hippocampal Neurons | High-Mesembrine Sceletium Extract | Downregulation (similar to Citalopram) | Upregulation | citeab.comfishersci.ca |

Enzyme Inhibition Assays for SERT and PDE4

Mesembrine and related alkaloids have demonstrated significant inhibitory activity against the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) isoforms in various in vitro pharmacological assays mims.com.

In terms of SERT inhibition, pure Mesembrine has been identified as a potent inhibitor. In serotonin transporter binding assays, Mesembrine consistently exhibited a Ki value of 1.4 nM, indicating a high binding affinity for the SERT mims.comnih.govmims.comwikidata.orgnih.govwikipedia.org. This potency suggests that Mesembrine is a more active inhibitor of SERT than fluoxetine (B1211875) nih.govnih.gov. An IC50 value of approximately 14.85 µM (4.3 µg/ml) has also been reported for Mesembrine's selective binding to SERT over a variety of other receptors mims.commims.comnih.gov.

For PDE4 inhibition, Mesembrine has also shown inhibitory effects. An IC50 of 29 µM has been reported for Mesembrine-HCl acting as a PDE4 inhibitor wikipedia.orgwikipedia.org. Another study, specifically using human recombinant PDE4B, reported an IC50 value for Mesembrine of 7.8 µM (7800 nM) fishersci.ca. This indicates that Mesembrine contributes to the PDE4 inhibitory activity observed in Sceletium tortuosum extracts.

Table 2: Mesembrine's Inhibitory Activity on SERT and PDE4

| Target Enzyme | Assay Type | Mesembrine Activity (Value) | Reference |

| SERT | Binding Assay | Ki = 1.4 nM | mims.comnih.govmims.comwikidata.orgnih.govwikipedia.org |

| SERT | Selective Binding | IC50 ≈ 14.85 µM (4.3 µg/ml) | mims.commims.comnih.gov |

| PDE4 | General PDE4 Inhibition | IC50 = 29 µM | wikipedia.orgwikipedia.org |

| PDE4B | Recombinant PDE4B Inhibition | IC50 = 7.8 µM (7800 nM) | fishersci.ca |

Neuronal Cell Line Studies: Membrane Permeability and Cellular Uptake

While explicit permeability coefficients for Mesembrine across neuronal cell membranes are not extensively detailed in the current literature, its observed pharmacological activities within cellular models implicitly demonstrate its cellular uptake and interaction. As highlighted in Section 5.1, Mesembrine's ability to downregulate SERT expression and upregulate VMAT-2 expression in human astrocytes and mouse hippocampal neurons indicates its successful entry into these cells and subsequent modulation of intracellular targets citeab.comfishersci.ca.

The cellular uptake of small molecules is generally influenced by their lipophilicity, which facilitates their passage across the hydrophobic region of the phospholipid bilayer via simple diffusion guidetopharmacology.org. Mesembrine possesses an XLogP value of 1.1 citeab.com, suggesting a moderate lipophilicity that would support its ability to permeate cell membranes. Further dedicated studies specifically quantifying Mesembrine's membrane permeability and cellular uptake kinetics in neuronal cell lines would provide a more comprehensive understanding of its intracellular disposition.

In Vitro Blood-Brain Barrier Permeability Modeling

The blood-brain barrier (BBB) represents a significant physiological obstacle that selectively limits the passage of therapeutic compounds to the central nervous system (CNS) chem960.com. In vitro BBB models are crucial tools for evaluating the potential of compounds to cross this barrier, often utilizing co-culture systems of primary brain endothelial cells and pericytes to mimic the tight junctions characteristic of the BBB guidetopharmacology.orguni.lumassbank.eu. Permeability in these models is typically assessed using the apparent permeability coefficient (Papp) guidetopharmacology.orgwikipedia.org.

While direct in vitro BBB permeability modeling data specifically for Mesembrine is limited in the provided search results, ex vivo studies using excised biological tissues offer relevant insights into its permeation characteristics. Investigations have explored the permeation of Mesembrine across excised sheep respiratory and olfactory epithelial tissues, which are relevant for potential nose-to-brain drug delivery pathways that can bypass the BBB guidetopharmacology.orgguidetopharmacology.org.

The permeation of Mesembrine from Mesembryanthemum tortuosum crude extract was found to be similar whether administered as the crude extract or as pure Mesembrine guidetopharmacology.orgguidetopharmacology.org. In these ex vivo studies, the permeation of Mesembrine across excised sheep respiratory epithelial tissue was reported to be similar to or slightly higher than that of atenolol (B1665814), a reference drug, with a Papp of approximately 0.67 ± 0.11 × 10−6 cm/s guidetopharmacology.org. Across excised sheep olfactory epithelial tissue, Mesembrine's permeation was slightly higher than across the respiratory tissue, and similar to or slightly lower than atenolol (Papp for atenolol across olfactory tissue was 2.78 ± 0.36 × 10−6 cm/s) guidetopharmacology.orgguidetopharmacology.org. These findings suggest a potential for Mesembrine's delivery to the brain via the nasal route.

Table 3: Mesembrine Permeation Across Excised Sheep Epithelial Tissues (Ex Vivo)

| Tissue Type | Mesembrine Permeation (Papp, cm/s) | Comparison to Atenolol | Reference |

| Respiratory Epithelial | ≈ 0.67 ± 0.11 × 10−6 | Similar or slightly higher | guidetopharmacology.org |

| Olfactory Epithelial | Slightly higher than respiratory tissue | Similar or slightly lower (Atenolol Papp ≈ 2.78 ± 0.36 × 10−6) | guidetopharmacology.orgguidetopharmacology.org |

Preclinical in Vivo Research of Mesembrine in Animal Models

Behavioral Studies

In animal models, mesembrine has demonstrated anxiolytic effects. Studies using zebrafish larvae, for instance, have shown that mesembrine can lead to significant reductions in anxiety-like behavior. nih.govwikipedia.org Furthermore, mesembrine has exhibited antidepressant-like effects in mice. wikipedia.org In the forced swim test, a rodent model of behavioral despair, mesembrine has been shown to significantly reduce the duration of immobility. nih.gov Beyond mood-related effects, mesembrine has also demonstrated analgesic properties. wikipedia.org

Metabolite Profiling in Animal Biological Matrices

Metabolism studies of mesembrine in animal models are crucial for understanding its pharmacokinetic profile and identifying its breakdown products. These investigations typically employ advanced analytical techniques to characterize metabolites in various biological samples.

Studies have primarily utilized rat urine and mouse plasma as biological matrices for metabolite profiling. chem960.com Analytical techniques such as gas chromatography–mass spectrometry (GC-MS), liquid chromatography coupled to linear ion trap high resolution mass spectrometry (LC-HR-MSn), and ultra-high performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) have been instrumental in identifying mesembrine metabolites. chem960.com

Phase I metabolic transformations of mesembrine in animal models include O- and N-demethylation, dihydration, and hydroxylation at various positions. chem960.com Specifically, O- and N-demethyl-dihydro, hydroxy, and bis-demethyl-dihydro metabolites have been detected in rat urine following mesembrine application. chem960.com Additionally, mesembranol (B1196526) has been identified as a metabolite. nih.gov Mesembrenone (B1676307), a related alkaloid, is often studied alongside mesembrine and can be formed through the oxidation of mesembrine. nih.govchem960.com Phase II metabolism involves the partial excretion of phenolic metabolites as glucuronides and/or sulfates. chem960.com It has been observed that most of the Phase I metabolites identified in rat urine are also detectable in human liver preparations, suggesting potential similarities in metabolic pathways across species. chem960.com

Structure Activity Relationship Sar Studies of Mesembrine and Its Derivatives

Identification of Key Structural Features Governing SERT and PDE4 Inhibition

Mesembrine and its related alkaloids exhibit distinct inhibitory activities on SERT and PDE4, with specific structural elements dictating their potency and selectivity. Mesembrine itself is recognized as a highly potent serotonin-uptake inhibitor, demonstrating a Ki value of 1.4 nM for SERT nih.govnih.govwikipedia.orgwikipedia.orgbenchchem.com. Other notable alkaloids, mesembrenone (B1676307) and mesembrenol (B12402132), also inhibit SERT, albeit with lower potencies, showing Ki values of 27 nM and 63 nM, respectively nih.govwikipedia.org. This indicates that the core mesembrine scaffold possesses inherent features critical for SERT binding.

In contrast, the PDE4 inhibitory activity varies significantly among these compounds. Mesembrenone stands out as a more potent PDE4 inhibitor compared to mesembrine and mesembrenol wikipedia.orgbenchchem.comwikidata.orgnih.gov. This enhanced potency in mesembrenone is directly linked to a key structural difference: mesembrenone possesses a ketone group at a position where mesembrine has a hydroxyl group wikidata.org. This structural alteration appears to be crucial for its superior PDE4 inhibition. Research indicates that mesembrine's PDE4 inhibition aligns with the SAR of rolipram, a known PDE4 inhibitor nih.govwikipedia.org. The dual action of mesembrenone on both SERT and PDE4 is attributed to its distinct molecular architecture wikidata.org.

The following table summarizes the inhibitory constants (Ki) for SERT and IC50 values for PDE4 inhibition for mesembrine and its derivatives:

Table 1: Inhibitory Activities of Mesembrine Alkaloids on SERT and PDE4

| Compound | SERT Ki (nM) | PDE4 IC50 (nM) | Key Structural Feature |

| Mesembrine | 1.4 nih.govwikipedia.org | 7800 wikipedia.org | Hydroxyl group at C-6 |

| Mesembrenone | 27 nih.govwikipedia.org | 470 wikipedia.org | Ketone group at C-6 (oxidation of hydroxyl) |

| Mesembrenol | 63 nih.govwikipedia.org | 10000 wikipedia.org |

Impact of Stereochemistry on Biological Activity and Receptor Interactions

Mesembrine is a chiral alkaloid characterized by an aryloctahydroindole skeleton nih.govresearchgate.net. The naturally occurring form is the levorotatory isomer, (-)-mesembrine nih.govresearchgate.netchem960.com. A significant structural feature is the congested all-carbon quaternary stereocenter located at the bridgehead of the mesembrine molecule nih.govresearchgate.net. This complex stereochemistry has made mesembrine a challenging yet interesting target in synthetic chemistry, aiding in the assignment of its absolute configuration nih.govresearchgate.net.

Pharmacological Implications of Synthetic Modifications to the Mesembrine Scaffold

Synthetic modifications to the mesembrine scaffold have revealed important insights into its pharmacological implications. A key transformation is the oxidation of mesembrine to mesembrenone, a reaction that can also be reversed through reduction. This interconversion is particularly significant because the presence of a ketone group in mesembrenone, as opposed to a hydroxyl group in mesembrine, leads to a substantial increase in PDE4 inhibitory potency wikidata.org. This chemical modification directly impacts the dual pharmacological profile of these alkaloids.

Beyond simple oxidation/reduction, synthetic efforts have explored various transformations of the mesembrine scaffold. These include substitution reactions, particularly involving its methoxy (B1213986) groups. The development of mesembrine-inspired scaffolds has also been pursued through complex synthetic routes, such as Diels-Alder/Schmidt reactions for constructing fused ring systems and Trost spiroannulation for generating spirocyclic structures. While some reductive amination reactions on mesembrine-inspired scaffolds have yielded secondary amines, they sometimes exhibited poor stereoselectivity. These synthetic endeavors aim to create novel analogues with potentially altered or enhanced pharmacological properties. The ability to modify the mesembrine structure synthetically provides a pathway to explore new therapeutic candidates with tailored activities.

Rational Design Principles for Mesembrine Analogues with Enhanced Selectivity

The rational design of mesembrine analogues aims to optimize their pharmacological profiles, particularly for enhanced selectivity towards SERT or PDE4, or for a balanced dual action. The observation that chronic treatment with selective serotonin (B10506) reuptake inhibitors (SSRIs) can upregulate PDE4 suggests that a combination of SERT and PDE4 inhibition could be a rational therapeutic strategy, potentially overcoming issues like tolerance. This provides a strong rationale for designing mesembrine analogues that can effectively target both pathways.

Key principles for rational design include:

Targeting Specific Isoforms : SAR studies suggest that cognition may be selectively mediated via the long isoform of PDE-4D3 wikipedia.org. This information can guide the design of analogues with improved selectivity for specific PDE4 isoforms, potentially leading to more targeted therapeutic effects and reduced off-target side effects.

Leveraging Structural Insights : The known structural differences between mesembrine and mesembrenone, particularly the C-6 hydroxyl/ketone functionality and its impact on PDE4 activity, provide a clear starting point for modifications aimed at modulating PDE4 potency wikidata.org.

Computational Approaches : Cheminformatics screening and molecular docking studies have been employed to rationalize the inhibitory activity of mesembrine alkaloids on SERT. These computational tools are invaluable in predicting how structural changes might affect binding to target receptors and enzymes, thereby guiding the synthesis of new compounds.

Modular Synthesis : The modularity demonstrated in the synthesis of related alkaloid scaffolds, such as crinane and haemanthamine, is a crucial principle for generating diverse analogues for SAR studies. Applying similar modular approaches to the mesembrine scaffold would facilitate the rapid creation and testing of a wide range of derivatives.

Exploration of "Privileged Structures" : The concept of "privileged structures," which are molecular frameworks capable of binding to multiple receptor types with high affinity, is relevant to the rational design of new drug candidates. The core mesembrine scaffold, with its dual SERT and PDE4 activity, could be considered a privileged structure for mood and cognitive enhancement.

By applying these rational design principles, researchers can systematically modify the mesembrine scaffold to develop novel analogues with enhanced selectivity, potency, and improved therapeutic potential for various neurological and psychiatric conditions.

Synthetic Chemistry and Development of Mesembrine Derivatives

Strategies for Total Synthesis of Mesembrine and its Stereoisomers

The total synthesis of Mesembrine has evolved significantly since the first reported synthesis in 1965, which involved 21 steps and utilized a Diels-Alder reaction for the six-membered ketone ring, α-allylation for the quaternary carbon, and conjugate addition for the final five-membered ring closure, yielding a racemic mixture. wikipedia.org Subsequent efforts have focused on developing more efficient, concise, and stereoselective routes.

Key strategies employed in the total synthesis of Mesembrine and its stereoisomers include:

Asymmetric Robinson Annulation: The first asymmetric total synthesis of (+)-Mesembrine in 1971 employed an asymmetric Robinson annulation, mediated by a chiral auxiliary derived from L-proline, followed by an intramolecular aza-Michael addition to form the fused pyrrolidine (B122466) ring system. wikipedia.orgpwr.edu.pl

Palladium-Catalyzed Asymmetric Amination: This strategy has been utilized for the synthesis of (-)-Mesembrine and (-)-Mesembrane, employing (S)-BINAPO as a chiral ligand. chemeurope.com

Tandem Cycloadditions: An efficient approach involves a tandem inter [4+2]/intra [3+2] cycloaddition of a 2,2-disubstituted 1-nitroalkene and a chiral vinyl ether. This method successfully established the two stereogenic centers, including the benzylic quaternary center, with high selectivity (26/1). acs.org

Johnson (Orthoester)–Claisen Rearrangement: This rearrangement of an enantioenriched allylic alcohol has been disclosed as a general approach to Sceletium alkaloids, including (-)-Mesembrine. rsc.org

Rh(I)-Catalyzed Cycloaddition and Pd-Catalyzed Coupling: A concise total synthesis of Mesembrine, both racemic and asymmetric, has been achieved using a Rh(I)-catalyzed [5+1] cycloaddition and Buchwald's Pd-catalyzed cross-coupling reaction of β,γ-cyclohexenones with aryl bromides. The asymmetric version was realized using a chiral phosphine (B1218219) ligand like (S)-Antphos, yielding (-)-Mesembrine with 86% enantiomeric excess (ee). uni.lu

Enantioselective Birch Reduction–Cope Rearrangement: This sequence generates carbocyclic quaternary stereocenters with high enantioselectivity, applied to the synthesis of (+)-Mesembrine. acs.org

Organocatalytic Aza-Michael Addition: Desymmetrization of cyclohexadienones via cinchonine-derived thiourea-catalyzed enantioselective aza-Michael reaction has been used in the total synthesis of (-)-Mesembrine. oup.com

Asymmetric Gold Catalysis: Total synthesis of (+)-Mesembrine has also been achieved by applying asymmetric gold catalysis, specifically through gold-catalyzed diyne desymmetrization. hhu.de

Table 1: Selected Strategies for Total Synthesis of Mesembrine and its Stereoisomers

| Strategy | Key Reaction/Catalyst | Stereoisomer Obtained | Enantioselectivity (ee) | Overall Yield | Reference |

| Asymmetric Robinson Annulation | L-proline derived chiral auxiliary | (+)-Mesembrine | Not specified | Not specified | wikipedia.orgpwr.edu.pl |

| Palladium-Catalyzed Asymmetric Amination | (S)-BINAPO chiral ligand | (-)-Mesembrine | Not specified | Not specified | chemeurope.com |

| Tandem Cycloaddition | Chiral vinyl ether | (-)-Mesembrine | 26/1 diastereoselectivity | 19% | acs.org |

| Rh(I)-Catalyzed Cycloaddition & Pd-Catalyzed Coupling | (S)-Antphos chiral phosphine ligand | (-)-Mesembrine | 86% | Not specified | uni.lu |

| Iridium-Catalyzed Asymmetric Hydrogenation | Chiral spiro iridium complexes | (-)-Mesembrine | Up to 99.7% | 34% (12 steps) | organic-chemistry.org |

| Organocatalytic Aza-Michael Addition | Cinchonine-derived thiourea | (-)-Mesembrine | Not specified | Not specified | oup.com |

| Asymmetric Gold Catalysis | Gold-catalyzed diyne desymmetrization | (+)-Mesembrine | Not specified | Not specified | hhu.de |

Development of Synthetic Analogues and Novel Chemical Entities (NCEs) Based on Mesembrine

The structural complexity and pharmacological activity of Mesembrine have inspired the development of synthetic analogues and novel chemical entities (NCEs) aimed at optimizing its therapeutic potential. These efforts often focus on modifying the core structure to enhance potency, selectivity, or pharmacokinetic properties.

Mesembrine-Inspired Alkaloids: Kanna Health Ltd. has filed a patent application for novel synthetic Mesembrine-inspired alkaloids. These compounds have demonstrated inhibitory activity on the serotonin (B10506) reuptake transporter (SERT) and phosphodiesterase 4 (PDE4) isoforms in in vitro pharmacology assays. Furthermore, non-clinical models have shown anxiolytic, antidepressant, and anti-inflammatory activities for these novel alkaloid molecules. wikidata.org While specific chemical structures of these patented NCEs are not publicly detailed, they are described as being structurally related to the naturally occurring Mesembrine alkaloids. wikidata.org

Structural Modifications for Activity: The patent US6288104B1 broadly discloses new derivatives of Mesembrine for use as serotonin-uptake inhibitors. These derivatives involve variations in substituents on the aromatic ring (R1, R2) and modifications within the bicyclic core (Q1, Q2), indicating ongoing efforts to explore the structure-activity relationship of Mesembrine and its related compounds. organic-chemistry.orgmyuchem.com Naturally occurring analogues such as Mesembrenone (B1676307), Mesembranol (B1196526), and Mesembrenol (B12402132) are also significant, and their synthesis is often pursued alongside Mesembrine to understand their individual and synergistic effects. wikipedia.org

Stereoselective Synthesis Approaches for Chiral Mesembrine Alkaloids

The presence of multiple stereocenters, particularly the benzylic quaternary carbon, makes the stereoselective synthesis of chiral Mesembrine alkaloids a significant challenge and a key area of research. Achieving high enantiomeric excess (ee) and diastereoselectivity is crucial for developing pure and potent therapeutic agents.

Chiral Auxiliary-Mediated Synthesis: The early asymmetric synthesis of (+)-Mesembrine utilized a chiral auxiliary derived from L-proline, demonstrating the utility of such groups in directing stereochemistry during key bond-forming reactions. wikipedia.orgpwr.edu.pl Similarly, (1S,2S)-1,2-diaminocyclohexane has been effectively employed as a chiral auxiliary for the stereoselective construction of quaternary benzylic stereogenic centers, a critical feature of Mesembrine. myuchem.com

Asymmetric Catalysis:

Palladium Catalysis: Palladium-catalyzed asymmetric amination with specific chiral ligands like (S)-BINAPO has been developed to achieve enantioselective synthesis of (-)-Mesembrine. chemeurope.com

Iridium Catalysis: Iridium-catalyzed asymmetric hydrogenation, using chiral spiro iridium complexes with spiro pyridine-aminophosphine ligands, stands out for its high enantioselectivity (up to 99.7% ee) in creating chiral allylic alcohol intermediates that are then converted to (-)-Mesembrine. organic-chemistry.org

Gold Catalysis: Asymmetric gold catalysis, particularly in diyne desymmetrization, has been successfully applied to the total synthesis of (+)-Mesembrine. hhu.de

Organocatalysis: Organocatalytic methods, such as the cinchonine-derived thiourea-catalyzed enantioselective aza-Michael addition, offer metal-free approaches to construct the chiral core of (-)-Mesembrine. oup.com

Chirality Transfer: Strategies involving chirality transfer, such as the Johnson (orthoester)–Claisen rearrangement of enantioenriched allylic alcohols, enable the precise control of stereochemistry throughout the synthetic route. rsc.org

Design and Synthesis of Brain-Targeted Drug Delivery Systems for Mesembrine

Delivering therapeutic agents to the brain is a complex challenge due to the presence of the blood-brain barrier (BBB), which restricts the passage of many molecules. Nanotechnology offers promising solutions to overcome this barrier, and Mesembrine, with its therapeutic potential for central nervous system (CNS) disorders like depression, is a prime candidate for such advanced delivery systems. wikipedia.orgpwr.edu.pl Brain-targeted drug delivery systems aim to enhance therapeutic efficacy while minimizing systemic side effects. pwr.edu.pl

Development and Optimization of Nanoliposomal Formulations for Mesembrine

Nanoliposomes are lipid-based nanocarriers that encapsulate therapeutic agents within lipid bilayers, offering advantages such as enhanced drug stability, reduced side effects, and improved brain bioavailability by bypassing the BBB. wikipedia.orgnih.gov

Formulation Method: The thin-film hydration method is a standard technique for preparing Mesembrine nanoliposomes. This method involves dissolving a lipid mixture (e.g., Phospholipon 90H, cholesterol) and Mesembrine in an organic solvent (e.g., chloroform), followed by solvent removal using a rotary evaporator to form a thin lipid film. This film is then hydrated with demineralized water and subjected to continuous shaking to form liposomes. wikipedia.orgnih.gov

Optimization Parameters: The optimization process for Mesembrine nanoliposomes focuses on achieving optimal particle size, zeta potential, and encapsulation efficiency. wikipedia.orgnih.gov

Particle Size: Smaller particle sizes (e.g., < 500 nm) generally lead to greater stability and reduced aggregation, with sizes between 50-300 nm often preferred for rapid action and sustained delivery for sizes > 300 nm. wikipedia.org

Zeta Potential: Zeta potential is a crucial indicator of colloidal stability, with values typically higher than -60 mV or greater than 30 mV needed for adequate physical stability in lipid nanocarriers. wikipedia.org

Encapsulation Efficiency (EE): High encapsulation efficiency ensures better drug retention and reduced degradation. wikipedia.org

Excipient Selection: Excipients like Phospholipon 90H, cholesterol, and Tween 80 have been used in the formulation process to create stable and efficient liposomes. Preformulation studies confirm Mesembrine's stability and compatibility with these excipients. wikipedia.orgnih.gov

Table 2: Optimized Nanoliposomal Formulation Parameters for Mesembrine

| Parameter | Optimized Value (Example L6 Formulation) | Significance | Reference |

| Drug Entrapment Efficiency | 92% | High efficiency ensures better drug retention and reduced degradation. | wikipedia.org |

| Controlled Drug Release | 88.62% over 12 hours | Sustained release profile, reducing dosing frequency and improving compliance. | wikipedia.org |

| Zeta Potential | -14.0 mV | Indicates good colloidal stability, minimizing aggregation. | wikipedia.org |

Characterization of Drug Release Profiles and Formulation Stability

Characterization of Mesembrine nanoliposomal formulations involves evaluating their drug release kinetics and stability under various conditions.

Drug Release Profile: Studies have shown that Mesembrine nanoliposomal formulations exhibit a sustained and controlled drug release profile over time, typically demonstrating a slower release rate compared to conventional formulations. An initial burst release is often followed by a steady release phase, indicating successful encapsulation and controlled diffusion of Mesembrine. This sustained release can reduce dose fluctuations and improve therapeutic efficiency. wikipedia.org

Formulation Stability: Stability assessments are critical to ensure the integrity of the drug and the carrier during storage and in physiological environments. nih.gov

Colloidal Stability: Zeta potential measurements confirm the stability of the formulation, minimizing aggregation and ensuring prolonged circulation time in the bloodstream. wikipedia.org Optimized formulations have shown significantly better stability compared to other batches, validated through statistical analyses like ANOVA. wikipedia.orgnih.gov

pH Stability: Mesembrine nanoliposomes have demonstrated stability under physiological pH conditions, making them suitable for biological applications. nih.gov

Storage Stability: While general information on nanocarrier stability suggests that storage at 4°C provides a more favorable environment and that factors like temperature, light, and mechanical stress can influence long-term stability, specific data for Mesembrine nanoliposomes indicates good colloidal stability over time. wikipedia.orgnih.gov

In vitro permeability studies using blood-brain barrier models have further demonstrated that nanoliposomal formulations facilitate efficient transport of Mesembrine across the BBB, supporting their potential for brain-targeted drug delivery. wikipedia.orgnih.gov These findings highlight the advantages of nanoliposomal Mesembrine in improving pharmacokinetic properties and enhancing brain targeting. wikipedia.orgnih.gov

Advanced Analytical Methodologies for Mesembrine Alkaloid Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are foundational for isolating and measuring mesembrine and its analogues from complex plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of mesembrine-type alkaloids. It offers robust separation capabilities, allowing for the isolation and quantification of mesembrine, mesembrenone (B1676307), mesembranol (B1196526), and epimesembranol, among others ualberta.caresearchgate.netnih.gov.

UV Detection: HPLC systems often employ UV detectors, typically set at a wavelength of 228 nm, which is optimal for detecting most Sceletium alkaloids, although Δ7-mesembrenone has a λmax at 290 nm ualberta.ca.

Photodiode Array (PDA) Detection: PDA detectors provide online UV spectra for each eluting peak, which is particularly useful for multi-component sample analysis and assessing the purity of individual components ualberta.caresearchgate.net. This allows for the identification of relevant alkaloidal peaks based on their characteristic UV spectra researchgate.net.

Mass Spectrometry (MS) Detection: Coupling HPLC with MS (HPLC-MS) provides enhanced specificity and sensitivity, enabling the identification of alkaloids based on their mass-to-charge (m/z) ratios and fragmentation patterns scielo.org.za. This is crucial for confirming the identity of compounds, especially when reference standards are limited scielo.org.za.

Research Findings: A validated HPLC method for the quantitative analysis of mesembrine and related alkaloids in Sceletium plant material has been developed. This method utilized a C18 column with a mobile phase of water:acetonitrile:ammonium (B1175870) hydroxide (B78521) solution (70:30:0.01, v:v:v) under isocratic conditions. The method demonstrated linearity over a concentration range of 400-60,000 ng/mL with correlation coefficients greater than 0.99. Accuracy was found to be between 94.8% and 103.6%, with inter-day relative standard deviations (RSD) less than 2.8% ualberta.canih.gov.

HPLC Parameters and Performance for Mesembrine Alkaloids ualberta.ca

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity due to smaller particle sizes in the column packing. UPLC-MS, including variants like UPLC-QToF-MS (Quadrupole Time-of-Flight Mass Spectrometry), is extensively used for the comprehensive profiling and quantification of mesembrine and its analogues in various matrices, including plant extracts and biological samples biorxiv.orgnih.govthieme-connect.comnih.gov.

Research Findings: UPLC-MS has been successfully employed for the simultaneous quantification of mesembrenone and mesembrine. A validated UHPLC/QToF-MS method for mouse plasma analysis achieved a lower limit of quantification (LLOQ) of 10 ng/mL for both compounds. Extraction recoveries ranged from 87% to 93%, with accuracy between 89.5% and 106% and precision less than 12.6% for quality control samples nih.gov. Another study reported an LLOQ of 5 ng/mL for both mesembrine and mesembrenone using UHPLC/QToF-MS in mouse plasma, with accuracy and precision within ±15% thieme-connect.com.

UHPLC-QToF-MS Performance for Mesembrine and Mesembrenone in Mouse Plasma nih.gov

Chemometric analysis of UPLC-MS data has revealed distinct chemical profiles of Sceletium tortuosum samples based on their geographical origin, with samples from the Northern Cape generally showing higher total alkaloid concentrations compared to those from the Western Cape nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile or semi-volatile compounds, including mesembrine and its related alkaloids. It is particularly useful for qualitative analysis and has been employed for the separation and identification of 4'-O-demethylmesembrenol, mesembrine, and mesembrenone ualberta.caresearchgate.nettandfonline.com.

Research Findings: GC-MS analysis of Sceletium tortuosum extracts has been performed using a DB-5 capillary column, with a temperature program from 230°C to 260°C at 1°C per minute, and a detector maintained at 350°C ualberta.ca. The method has been validated for linearity, repeatability, and recovery. For GC-MS analysis, the limits of detection (LOD) ranged from 11.78–22.76 µg/mL, and limits of quantification (LOQ) from 35.34–68.29 µg/mL. Regression coefficients (R²) were within the range of 0.9979 to 0.9995, and intra- and inter-day precision values were below 3.15% scholarsportal.info.

GC-MS Performance for Mesembrine Alkaloids scholarsportal.info

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of mesembrine and its derivatives, providing detailed insights into their molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques, is a powerful tool for the definitive structural elucidation of mesembrine alkaloids biorxiv.orgfrontiersin.orgnih.govualberta.cascielo.org.zascispace.com. NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule.

Research Findings: The identity of isolated mesembrine and related alkaloids is routinely confirmed by their 1H, 13C, and 2D NMR spectra ualberta.cascielo.org.zascispace.com. For instance, a concise total synthesis of (−)-mesembrine reported 13C NMR chemical shifts, which are in agreement with literature values, indicating characteristic signals for the various carbons in the mesembrine structure pku.edu.cn.

Application of NMR Techniques for Mesembrine Characterization

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are critical for determining the exact molecular mass of mesembrine and its metabolites, providing precise elemental composition and aiding in structural confirmation. ESI-MS is particularly useful for analyzing polar and thermolabile compounds like alkaloids, producing protonated molecular ions [M+H]+ scielo.org.zapku.edu.cnuzh.ch. HRMS offers very high mass accuracy, which allows for the determination of the molecular formula with high confidence, differentiating between compounds with very similar nominal masses pku.edu.cnuzh.ch.

Research Findings: HRMS (ESI) data for synthesized mesembrine have been reported, with calculated m/z values closely matching observed values, confirming the molecular formula pku.edu.cn. For example, for a related compound, HRMS (ESI) calculated for C₁₅H₂₂NO₂S⁺ (M + H⁺) was 280.1366, with an observed value of 280.1358, demonstrating high accuracy pku.edu.cn. ESI-MS has been used for online detection and identification of specific alkaloids based on their m/z values in Sceletium extracts scielo.org.za. For instance, LC-MS profiles showed peaks corresponding to mesembrenone (m/z 288) and mesembrine (m/z 290) scielo.org.za.

HRMS and ESI-MS in Mesembrine Analysis

Compound Names and PubChem CIDs

Electrophoretic Methods: Capillary Electrophoresis (CE) for Rapid Analysis

Capillary Electrophoresis (CE) represents a valuable electrophoretic method for the rapid and efficient analysis of mesembrine and other isolated phytochemicals from Sceletium species and commercial supplements biorxiv.orgnih.gov. This technique leverages the electrophoretic mobilities of charged components under the influence of an applied electric field to achieve separation biorxiv.orgnih.gov. CE is favored due to its high efficacy, efficiency, broad applicability in both scientific laboratories and industrial manufacturing, and its low operational costs during experimentation nih.gov.

A significant innovation in this domain is the development of nonaqueous capillary electrophoresis coupled to mass spectrometry (NACE-MS) biorxiv.orguni-tuebingen.deuni-tuebingen.deresearchgate.net. This powerful system has been successfully applied for the forensic analysis of mesembrine alkaloids in Sceletium tortuosum samples and related drug products biorxiv.orguni-tuebingen.deuni-tuebingen.deresearchgate.net. NACE-MS is particularly adept at separating complex alkaloid mixtures, including isobaric compounds such as diastereomers and double-bond isomers, which are often challenging for other analytical techniques researchgate.net. Furthermore, a high-resolution Capillary Zone Electrophoresis (CZE) method has been developed, enabling the separation of several Sceletium alkaloids within relatively short analysis times, and has been effectively utilized for fingerprinting and quantifying mesembrine in Sceletium and its derived products core.ac.uk.

Innovations in Rapid Profiling Techniques (e.g., Leaf Spray Mass Spectrometry, DART-HR-TOF-MS)

Future research in mesembrine alkaloid analysis is poised to benefit from innovations in rapid profiling techniques, notably Leaf Spray Mass Spectrometry (LS-MS) and Direct Analysis in Real-Time Ionization coupled with High-Resolution Time-of-Flight Mass Spectrometry (DART-HR-TOF-MS) biorxiv.orgfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.net. These methods are designed for rapid alkaloid identification and quality control purposes biorxiv.orgfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.net.

Leaf Spray Mass Spectrometry (LS-MS) is an ambient ionization technique that allows for direct chemical analysis of intact plant tissues, significantly minimizing or even eliminating the need for extensive sample preparation and chromatography researchgate.netjove.comnih.gov. This approach offers rapid detection of small molecules from plant tissues jove.comnih.gov. LS-MS provides valuable insights into mesembrine alkaloids found in Sceletium and can simultaneously detect a broad spectrum of chemical classes jove.comnih.gov. When coupled with high-resolution, accurate mass spectrometry, LS-MS facilitates the swift detection of target metabolites nih.gov. It also enables the collection of tandem mass fragmentation data, which is crucial for confirming compound identities jove.comnih.gov. For instance, LS-MS has successfully detected nine mesembrine alkaloids in Sceletium tortuosum jove.com. Freund et al. (2018) developed this technique to rapidly detect plant metabolites without chromatography, successfully identifying major mesembrine alkaloids in fresh S. tortuosum leaf material researchgate.net.

Direct Analysis in Real-Time Ionization coupled with High-Resolution Time-of-Flight Mass Spectrometry (DART-HR-TOF-MS) represents another advanced rapid profiling technique biorxiv.orgfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.net. This method does not require material processing, thereby avoiding potential issues such as solvent bias, loss of phytochemicals during extraction, or the formation of artifacts from extraction procedures researchgate.net. DART-HR-TOF-MS has proven useful for the rapid characterization of various plant materials and for detecting adulteration in supplements, including those containing Sceletium alkaloids dntb.gov.ua.

Method Validation for Quantitative Analysis of Mesembrine in Biological Samples and Botanical Extracts

Method validation is a critical step to ensure the reliability and accuracy of quantitative analyses of mesembrine in both biological samples and botanical extracts.

For Botanical Extracts and Plant Material: An High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the quantitative analysis of key mesembrine-type alkaloids, including Δ7mesembrenone, mesembranol, mesembrenone, mesembrine, and epimesembranol, in Sceletium plant material researchgate.netualberta.ca. The validation encompassed several crucial parameters:

Linearity: Calibration curves demonstrated linearity over a concentration range of 400–60,000 ng/ml, with correlation coefficients consistently greater than 0.99 researchgate.net.

Accuracy: The accuracy for the relevant alkaloids ranged between 94.8% and 103.6% researchgate.net.

Precision: Inter-day relative standard deviations (RSDs) for precision studies were less than 2.8% researchgate.net.

Recovery: Recoveries were found to be within the range of 95% to 105%, with RSDs less than 4.5% researchgate.net.

Limits of Quantification (LOQ) and Detection (LOD): The LOQ was established at 100 ng/ml, and the LOD at 200 ng/ml, based on signal-to-noise (S/N) ratios of 10 and 3, respectively researchgate.net.

In addition to HPLC, validated reversed-phase Ultra-High Performance Liquid Chromatography with Photodiode Array Detector (RP-UHPLC PDA) and Gas Chromatography coupled to Mass Spectrometry (GC-MS) methods have been developed for the quantitative assessment of mesembrine-type alkaloids in S. tortuosum raw materials and products scholarsportal.info. These methods were validated for linearity, repeatability, and recovery scholarsportal.info.

Table 1: Validation Parameters for Mesembrine-Type Alkaloid Analysis in Botanical Extracts scholarsportal.info

| Method | Alkaloid | LOD (µg/ml) | LOQ (µg/ml) | R² Range | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Recovery (%) |

| RP-UHPLC PDA | All | 0.91–1.21 | 2.72–3.71 | 0.9977–0.9991 | < 3.44 | < 3.44 | 80.00–89.83 |

| GC-MS | All | 11.78–22.76 | 35.34–68.29 | 0.9979–0.9995 | < 3.15 | < 3.15 | 80.77–90.00 |

Note: The precision values for RP-UHPLC PDA and GC-MS were reported as generally below 3.44% and 3.15% respectively for both intra- and inter-day precision scholarsportal.info.

For Biological Samples (e.g., Plasma): A sensitive Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method has been developed and validated for the accurate quantification of mesembrenone and mesembrine in mouse plasma researchgate.netresearchgate.netthieme-connect.comsci-hub.senih.gov. Key validation parameters for this method include:

Lower Limit of Quantification (LLOQ): The LLOQ for both mesembrine and mesembrenone was determined to be 10 ng/mL researchgate.netsci-hub.senih.gov.

Extraction Recovery: Recovery rates ranged from 87% to 93% for both compounds, with no significant matrix effects observed during analysis researchgate.netsci-hub.senih.gov.

Accuracy: Accuracy values were between 89.5% and 106% researchgate.netsci-hub.senih.gov.

Precision: Precision was consistently below 12.6% for all quality control (QC) samples researchgate.netsci-hub.senih.gov.

Linearity: Calibration curves for both compounds showed good linearity with correlation coefficients greater than 0.99 sci-hub.se.

Optimization of Sample Preparation and Extraction Protocols for Mesembrine Alkaloids

The optimization of sample preparation and extraction protocols is fundamental to achieving accurate and comprehensive profiling of mesembrine alkaloids. Different laboratories employ a diverse array of extraction and pre-analytical methods tailored to their specific experimental settings biorxiv.orgfrontiersin.orgnih.govdntb.gov.uadntb.gov.uaresearchgate.net.

Pioneer studies in the genus Sceletium primarily focused on the chemical structural isolation, purification, and characterization of mesembrine alkaloids biorxiv.orgfrontiersin.orgdntb.gov.uadntb.gov.uaresearchgate.net. Common analytical techniques utilized in these early stages included thin layer chromatography, liquid chromatography (HPLC, UPLC, and LC-MS), gas chromatography mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) biorxiv.orgfrontiersin.orgdntb.gov.uadntb.gov.uaresearchgate.net.

For the extraction of mesembrine alkaloids from plant material, methanol (B129727) is a frequently used solvent ualberta.cagoogle.comgoogle.com. A typical extraction protocol often involves several steps:

Harvesting and Drying: The plant material is first harvested and then dried google.comgoogle.com.

Basification: The matrix is basified, often using ammonium hydroxide (NH4OH), which is particularly beneficial for increasing the extraction efficiency of basic compounds like alkaloids sci-hub.se.

Solvent Extraction: The basified plant material is then extracted with a suitable organic solvent, such as methanol google.comgoogle.comsci-hub.se. Sonication can be employed to enhance the extraction process ualberta.casci-hub.se.

Filtration: The solvent-plant mixture is filtered to separate the extracted alkaloids and solvent from the spent plant matter google.comgoogle.com.

Evaporation and Resolubilization: The solvent is evaporated, and the concentrated extract is then resolubilized in an appropriate HPLC mobile phase for subsequent analysis sci-hub.se.

Purification and Separation: Further purification and separation steps are often employed to isolate the target alkaloids from the solvent and other co-extracted compounds google.comgoogle.com.

For the analysis of mesembrine and mesembrenone in biological samples, such as mouse plasma, a common sample preparation method involves protein precipitation using 100% methanol, with quinine (B1679958) often used as an internal standard researchgate.netsci-hub.senih.gov.

The overarching goal of optimizing these protocols is to produce alkaloid-rich extracts suitable for downstream analytical techniques sci-hub.se. It is noteworthy that some of the more innovative rapid profiling techniques, such as Leaf Spray MS and DART-HR-TOF-MS, inherently minimize or completely eliminate the need for extensive sample preparation, representing a significant advancement in the field researchgate.netjove.comnih.gov.

Future Directions in Mesembrine Academic Research

Elucidation of Pharmacological Contributions of Minor Alkaloid Groups

While mesembrine, mesembrenone (B1676307), mesembranol (B1196526), and Sceletium A4 are recognized as the main metabolites in Sceletium species, there remains a notable gap in the pharmacological understanding of minor alkaloid groups. Research indicates that compounds like joubertiamine and tortuosamine alkaloid classes, also present in Sceletium, have been underrepresented in literature regarding their potential medicinal activity. nih.gov Future studies are crucial to investigate the molecular physiological effects of these minor alkaloids in medical clinical settings, as they may hold unexploited therapeutic potential. nih.govbiorxiv.orgfrontiersin.org The diverse alkaloid chemistry within Sceletium suggests that a comprehensive understanding of the entire alkaloid profile, rather than focusing solely on individual compounds, may reveal targeted effects on various brain receptors involved in stress, anxiety, or depression. nih.gov

Comprehensive Characterization of Biosynthetic Pathways and Regulatory Mechanisms